Hydrogen hexachloroiridate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

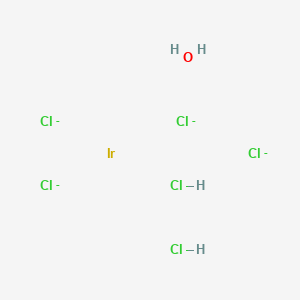

Hexachloro-Iridium(IV)-Säurehydrat, auch bekannt als Dihydrogen-hexachloroiridium(IV)-Hydrat oder Hexachloroiridium(IV)-Säurehydrat, ist eine chemische Verbindung mit der Formel H2Cl6Ir · xH2O. Es ist ein Koordinationskomplex von Iridium im Oxidationszustand +4, umgeben von sechs Chloridionen und Wassermolekülen. Diese Verbindung ist bekannt für ihre Anwendungen in der Katalyse und Elektrochemie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hexachloro-Iridium(IV)-Säurehydrat kann durch Auflösen von Iridiummetall oder Iridiumoxid in Salzsäure synthetisiert werden, gefolgt von der Zugabe von Chlorgas. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und Druckbedingungen statt, um die vollständige Auflösung von Iridium und die Bildung des Hexachloroiridium-Komplexes zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Hexachloro-Iridium(IV)-Säurehydrat durch einen ähnlichen Prozess, aber in größerem Maßstab, hergestellt. Die Reaktion wird in großen Reaktoren mit präziser Steuerung von Temperatur, Druck und Chlorgasfluss durchgeführt, um die Ausbeute und Reinheit zu maximieren. Die resultierende Lösung wird dann zur Gewinnung der hydratisierten Kristalle eingedampft .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hexachloro-Iridium(IV)-Säurehydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Komplexe mit höheren Oxidationsstufen zu bilden.

Reduktion: Es kann zu Iridium-Komplexen mit niedrigeren Oxidationsstufen reduziert werden.

Substitution: Chloridliganden können durch andere Liganden wie Ammoniak oder Phosphine ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Salpetersäure.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Hydrazin verwendet.

Substitution: Ligandensubstitutionsreaktionen finden oft in Gegenwart von koordinierenden Lösungsmitteln wie Wasser oder Ethanol statt.

Wichtige gebildete Produkte

Oxidation: Iridiumkomplexe mit höheren Oxidationsstufen.

Reduktion: Iridiumkomplexe mit niedrigeren Oxidationsstufen.

Substitution: Verschiedene Iridiumkomplexe mit unterschiedlichen Liganden.

Wissenschaftliche Forschungsanwendungen

Hexachloro-Iridium(IV)-Säurehydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird im Studium von Iridium-basierten Medikamenten und deren Wechselwirkungen mit biologischen Molekülen eingesetzt.

Medizin: Es wird derzeit erforscht, ob es aufgrund seiner Fähigkeit, stabile Komplexe mit biologischen Zielen zu bilden, in der Krebstherapie eingesetzt werden kann.

Wirkmechanismus

Der Mechanismus, durch den Hexachloro-Iridium(IV)-Säurehydrat seine Wirkungen ausübt, beinhaltet die Koordination von Iridium mit verschiedenen Liganden. In katalytischen Anwendungen erleichtert das Iridiumzentrum die Aktivierung kleiner Moleküle wie Wasserstoff oder Kohlenmonoxid, wodurch deren Umwandlung in wertvolle Produkte ermöglicht wird. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der an das Iridiumzentrum koordinierten Liganden ab .

Wirkmechanismus

The mechanism by which hydrogen hexachloroiridate hydrate exerts its effects involves the coordination of iridium with various ligands. In catalytic applications, the iridium center facilitates the activation of small molecules such as hydrogen or carbon monoxide, enabling their transformation into valuable products. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iridium center .

Vergleich Mit ähnlichen Verbindungen

Hexachloro-Iridium(IV)-Säurehydrat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Natrium-hexachloroiridium(III): Ähnlich in der Struktur, aber mit Iridium im Oxidationszustand +3.

Kalium-hexachloroiridium(IV): Ähnlich in der Struktur, aber mit Kaliumionen anstelle von Wasserstoff.

Iridium(III)-chloridhydrat: Enthält Iridium im Oxidationszustand +3 und Chloridliganden.

Hexachloro-Iridium(IV)-Säurehydrat ist aufgrund seines spezifischen Oxidationszustands und seiner Hydratisierung einzigartig, die im Vergleich zu seinen Analoga unterschiedliche Eigenschaften und Reaktivität verleihen .

Biologische Aktivität

Hydrogen hexachloroiridate hydrate (H₂IrCl₆·xH₂O) is a coordination complex of iridium in the +4 oxidation state, notable for its diverse applications in catalysis and electrochemistry. This article explores its biological activity, particularly its role in catalysis, potential therapeutic applications, and environmental interactions.

- Chemical Formula : H₂IrCl₆·xH₂O

- CAS Number : 110802-84-1

- Molecular Weight : 406.95 g/mol (anhydrous basis)

- Form : Black crystalline solid, soluble in water

- Purity : 99.9% (trace metals basis)

Applications in Catalysis

This compound is primarily recognized for its catalytic properties. It has been extensively studied for:

-

Electrochemical Reactions :

- It serves as a catalyst in the electrochemical synthesis of polyaniline, enhancing conductivity and stability on non-noble metal electrodes .

- Its use in the development of dimensionally stable electrodes for the oxygen evolution reaction (OER) is significant, as it facilitates controlled deposition of iridium oxide, crucial for efficient energy conversion processes .

- Solar Cell Technology :

- Biomass Conversion :

Biological Activity and Toxicity

While this compound is primarily recognized for its catalytic roles, its biological activity and potential toxicity are also critical areas of study:

- Toxicological Studies :

-

Cellular Interactions :

- Limited studies have explored the interactions of hydrogen hexachloroiridate with biological systems. Its potential effects on cellular metabolism and enzyme activity remain under investigation, warranting further research to understand its implications in biochemistry and pharmacology.

Case Study 1: Electrochemical Synthesis of Polyaniline

A study conducted by Rahman et al. (2019) demonstrated the efficacy of this compound in stabilizing platinum-based catalysts on boron nitride supports during high-temperature oxidative reactions. The findings underscored its role in enhancing catalytic performance while minimizing deactivation over time.

Case Study 2: Solar Cell Efficiency Improvement

Aziz et al. (2023) explored the incorporation of this compound into iridium-palladium alloys for counter electrodes in dye-sensitized solar cells. The study revealed significant improvements in charge transfer efficiency and overall cell performance, suggesting that this compound could play a vital role in advancing solar energy technologies.

Summary Table of Biological Activity

| Property/Activity | Description |

|---|---|

| Catalytic Role | Enhances electrochemical reactions; used in polyaniline synthesis |

| Environmental Impact | Toxicity concerns due to iridium and chlorine content |

| Solar Energy Applications | Improves efficiency of dye-sensitized solar cells |

| Biomass Conversion Potential | Effective catalyst for glucose isomerization |

Eigenschaften

Molekularformel |

Cl6H4IrO-4 |

|---|---|

Molekulargewicht |

425.0 g/mol |

IUPAC-Name |

iridium;tetrachloride;hydrate;dihydrochloride |

InChI |

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/p-4 |

InChI-Schlüssel |

AETBNSCSMDEOHW-UHFFFAOYSA-J |

Kanonische SMILES |

O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.